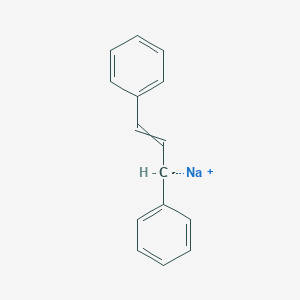

sodium;3-phenylprop-1-enylbenzene

Description

Historical Development of Organoalkali Metal Reagents in Organic Synthesis

The journey into organoalkali metal chemistry began in the early 20th century, building upon the foundational work on organometallic compounds. While organolithium compounds have historically garnered more attention and are widely available commercially, the development of organosodium reagents has its own significant milestones. wikipedia.orgorgsyn.org Early methods for synthesizing organosodium compounds often involved transmetallation reactions, for instance, the reaction of dialkylmercury compounds with sodium metal, a process pioneered by Schorigin. orgsyn.org Another historical approach is the Wanklyn reaction, first described in 1858, where organosodium compounds react with carbon dioxide to form carboxylates. orgsyn.org These early discoveries laid the groundwork for understanding the highly polar and reactive nature of the carbon-sodium bond.

Contemporary Relevance of Organosodium Chemistry: A Research Perspective

In recent years, there has been a renewed interest in organosodium chemistry, driven by the desire for more sustainable and cost-effective synthetic methods. researchgate.netchemicalbook.com Sodium is significantly more abundant and less expensive than lithium, making it an attractive alternative. researchgate.net Modern research focuses on overcoming the traditional challenges associated with organosodium reagents, such as their poor solubility in common organic solvents and their high reactivity, which can sometimes lead to uncontrolled reactions. researchgate.netresearchgate.net Recent advancements include the development of new methods for their preparation under milder conditions and their application in a variety of synthetic transformations, including cross-coupling reactions. wikipedia.orgrsc.org Researchers are exploring the use of chelating ligands to modulate the reactivity and improve the solubility of organosodium complexes, opening up new frontiers for their application in synthesis. researchgate.net

Fundamental Aspects of Allylic Carbanion Stability and Reactivity in Chemical Research

Carbanions are key reactive intermediates in organic chemistry, characterized by a trivalent carbon atom bearing a negative charge. nist.gov The stability of a carbanion is a critical factor influencing its reactivity. Allylic carbanions, where the negatively charged carbon is adjacent to a carbon-carbon double bond, exhibit enhanced stability due to resonance delocalization. researchgate.netrsc.org The negative charge is not localized on a single carbon atom but is spread across the allylic system, which can be represented by contributing resonance structures. This delocalization significantly lowers the energy of the carbanion, making it more stable than a corresponding simple alkyl carbanion. rsc.org

The reactivity of allylic carbanions is a direct consequence of this delocalized nature. They can act as potent nucleophiles, reacting with a wide range of electrophiles. The regioselectivity of these reactions—that is, at which carbon of the allylic system the electrophile attacks—is a subject of intensive study and can be influenced by factors such as the nature of the counterion (in this case, sodium), the solvent, and the structure of the electrophile. The presence of substituents on the allylic framework, such as the phenyl groups in sodium;3-phenylprop-1-enylbenzene, can further influence both the stability and the reactivity of the system.

Contextualizing this compound within the Landscape of Allylic Organosodium Species

This compound, systematically named as the sodium salt of 1,3-diphenylpropene (B1239356), is a prime example of an allylic organosodium compound. The presence of two phenyl groups significantly enhances the stability of the allylic carbanion through extended conjugation. The negative charge can be delocalized not only over the three-carbon allylic backbone but also into the aromatic pi systems of the two phenyl rings.

This extensive delocalization has profound effects on the compound's properties and reactivity. It is expected to be more stable and less basic than simpler, non-conjugated organosodium reagents. Its reactions with electrophiles can potentially occur at multiple sites, leading to a mixture of products. The study of such species provides valuable insights into the fundamental principles governing the structure and reactivity of organosodium compounds and the subtle interplay of electronic and steric effects in directing the course of chemical reactions.

Properties

CAS No. |

37808-93-8 |

|---|---|

Molecular Formula |

C15H13Na |

Molecular Weight |

216.25 g/mol |

IUPAC Name |

sodium;3-phenylprop-1-enylbenzene |

InChI |

InChI=1S/C15H13.Na/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;/h1-13H;/q-1;+1 |

InChI Key |

CUWXVYTXIVSUGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[CH-]C=CC2=CC=CC=C2.[Na+] |

Origin of Product |

United States |

Elucidation of Structure and Bonding in Sodium;3 Phenylprop 1 Enylbenzene and Allylic Organosodium Complexes

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of these reactive species in solution. A combination of nuclear magnetic resonance, vibrational, and electronic spectroscopy provides a comprehensive understanding of their bonding and geometry.

Multinuclear NMR Spectroscopy for Solution-State Structural Analysis

Multinuclear NMR spectroscopy is a powerful tool for characterizing the solution-state structure of organosodium compounds. acs.orgresearchgate.net For sodium;3-phenylprop-1-enylbenzene, ¹H, ¹³C, and ²³Na NMR are particularly informative.

The ¹H and ¹³C NMR spectra reflect the delocalized nature of the allylic anion. The allylic protons and carbons exhibit chemical shifts that are indicative of a hybrid sp² character, a consequence of resonance. The negative charge is not localized on a single carbon but is distributed across the C1 and C3 positions of the propenyl chain and further delocalized into the phenyl rings. researchgate.net This delocalization leads to characteristic upfield shifts for the allylic protons compared to the neutral precursor.

²³Na NMR spectroscopy provides direct insight into the sodium cation's coordination environment. huji.ac.il The chemical shift of the ²³Na nucleus is highly sensitive to the solvent, the presence of chelating ligands, and the nature of the carbanion. researchgate.netacs.org In non-coordinating solvents, organosodium compounds often form polymeric aggregates, resulting in broad NMR signals. wikipedia.orglscollege.ac.in However, in the presence of coordinating solvents like tetrahydrofuran (B95107) (THF) or chelating agents like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA), these aggregates can be broken down into smaller units or even monomeric species, leading to sharper and more defined ²³Na NMR signals. researchgate.net For instance, studies on a tetrameric allyl sodium complex have shown how the ²³Na chemical shift can be correlated with the local structure and sodium coordination. researchgate.net

| Nucleus | Observed Chemical Shift Range (ppm) | Key Insights |

|---|---|---|

| ¹H | δ 4.5 - 6.5 (allylic), δ 6.0 - 7.5 (aromatic) | Indicates charge delocalization and sp² character of allylic carbons. |

| ¹³C | δ 80 - 100 (allylic termini), δ 110 - 120 (central allylic), δ 100 - 140 (aromatic) | Confirms the delocalized π-system of the carbanion. |

| ²³Na | δ -15 to +15 | Sensitive to solvent, aggregation state, and ion-pairing (contact vs. solvent-separated). researchgate.netacs.org |

Vibrational Spectroscopy (IR, Raman) for Bonding Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable information about the bonding within allylic organosodium complexes. ksu.edu.sa These methods probe the vibrational modes of the molecule, which are sensitive to bond strength, atomic masses, and molecular symmetry. cardiff.ac.uknih.gov

The most significant feature in the IR and Raman spectra of this compound would be the bands associated with the delocalized allylic system. The C=C stretching frequency in the conjugated anion is expected to be lower than that of a typical isolated double bond (around 1650 cm⁻¹) due to the reduced bond order from charge delocalization. This band is often observed in the 1500-1600 cm⁻¹ region. libretexts.org

The C-Na stretching vibration is more challenging to observe. It typically appears in the far-infrared region (below 600 cm⁻¹) and is often weak. researchgate.net Its position can provide information on the degree of ionic character of the C-Na bond. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the delocalized carbanion, which may be weak or inactive in the IR spectrum. spectroscopyonline.comdundee.ac.uk

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C=C Stretch (allylic, delocalized) | 1500 - 1600 | IR, Raman libretexts.org |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-H Stretch (aromatic and vinylic) | 3000 - 3100 | IR, Raman |

| C-Na Stretch | 200 - 600 | Far-IR, Raman researchgate.net |

Electronic Spectroscopy (UV-Vis) for Carbanion Identification

Electronic spectroscopy (UV-Vis) is a key technique for identifying and characterizing the formation of colored carbanions like the 3-phenylprop-1-enylbenzene anion. nih.govacs.org The formation of this delocalized π-system results in electronic transitions in the visible or near-ultraviolet region of the spectrum, leading to a colored solution.

The principal transition observed is a π→π* transition. libretexts.org The extensive conjugation in the 3-phenylprop-1-enylbenzene anion, involving the allyl system and the two phenyl rings, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a significant bathochromic (red) shift of the maximum absorption wavelength (λ_max) compared to the unconjugated precursors. libretexts.org The λ_max value is sensitive to the solvent and the nature of the counterion, as these factors influence the degree of ion pairing (contact vs. solvent-separated), which in turn affects the electronic structure of the carbanion. acs.org

| Compound Type | Typical λ_max (nm) | Electronic Transition |

|---|---|---|

| Allyl Anion | ~250-300 | π→π |

| Phenyl-substituted Allyl Anion | >400 | π→π libretexts.org |

X-ray Crystallographic Studies of Allylic Organosodium Analogues

While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging due to its reactivity and tendency to form poorly soluble polymers, analysis of analogous allylic organosodium structures provides critical insights. nih.govresearchgate.net X-ray crystallography gives precise information on bond lengths, bond angles, and the coordination of the sodium ion in the solid state. nih.gov

Studies on related organosodium compounds reveal that their structures are highly dependent on the presence and nature of coordinating ligands. wikipedia.orgresearchgate.net In the absence of strong donor ligands, simple organosodium compounds often adopt polymeric structures with bridging alkyl or aryl groups. wikipedia.org However, the addition of ligands like TMEDA (tetramethylethylenediamine) or PMDETA can break up these polymers to form monomers or small oligomers.

For example, the crystal structure of a tetrameric allyl sodium complex shows a cubane-like core of four sodium atoms and four allyl groups. researchgate.net Other structures, such as sodium diphenylmethyl derivatives complexed with PMDETA, exist as monomeric species where the sodium ion exhibits η³-coordination to the planar carbanionic center. researchgate.net These analogue structures suggest that this compound would likely feature a sodium ion coordinated to the π-face of the delocalized allylic system, with Na-C distances typically ranging from 2.5 to 2.9 Å. wikipedia.org

| Structural Feature | Typical Value for Allylic Organosodium Analogues | Reference |

|---|---|---|

| Na-C (allyl termini) Bond Distance | 2.5 - 2.8 Å | wikipedia.org |

| Na-C (allyl center) Bond Distance | 2.6 - 2.9 Å | wikipedia.org |

| Solid-State Structure (unsolvated) | Polymeric | wikipedia.orgsaylor.org |

| Solid-State Structure (solvated) | Monomeric or Oligomeric | researchgate.net |

Computational Chemistry Approaches to Allylic Carbanion Electronic Structure

Computational chemistry, particularly methods based on quantum mechanics, provides a powerful complement to experimental studies, offering detailed insights into electronic structure, charge distribution, and geometry that are not directly accessible through experimentation. cardiff.ac.uk

Density Functional Theory (DFT) Calculations for Charge Distribution and Geometry

Density Functional Theory (DFT) has emerged as a highly effective method for investigating the electronic structure of carbanionic species, including allylic systems. mdpi.comrsc.org DFT calculations can accurately predict the optimized geometry, orbital energies, and, crucially, the distribution of negative charge within the 3-phenylprop-1-enylbenzene anion. researchgate.net

Calculations for the 3-phenylprop-1-enylbenzene anion would confirm the planarity of the allylic C-C-C framework and show significant delocalization of the negative charge. The majority of the negative charge would be distributed between the terminal carbons (C1 and C3) of the allyl system, with a smaller but significant amount of charge delocalized onto the ortho and para positions of the attached phenyl rings. researchgate.net This charge distribution is fundamental to understanding the regioselectivity of its reactions with electrophiles. The calculated geometry and charge distribution are also influenced by the model used to represent the sodium counterion and solvent effects. acs.org

| Atomic Position (in 3-phenylprop-1-enylbenzene anion) | Calculated Partial Charge (Mulliken or NBO, arbitrary units) | Key Implication |

|---|---|---|

| Allylic Terminal Carbons (C1, C3) | -0.4 to -0.6 | Primary sites of negative charge and nucleophilic attack. researchgate.net |

| Allylic Central Carbon (C2) | +0.1 to +0.3 | Relatively positive due to delocalization to termini. |

| Phenyl Ring (ortho/para carbons) | -0.1 to -0.2 | Shows significant charge delocalization into the aromatic rings. |

Ab Initio Methods for Delocalization and Aromaticity Assessment

Ab initio quantum chemical methods are powerful computational tools used to investigate the electronic structure of molecules from first principles, without reliance on empirical parameters. These methods are particularly valuable for elucidating complex electronic phenomena such as delocalization and aromaticity in resonance-stabilized carbanionic systems.

Detailed research findings from ab initio studies provide insight into the geometric and electronic properties of allylic anions. For instance, calculations can determine bond lengths, bond angles, and torsional angles, revealing the extent of electron delocalization. In a localized system, one would expect distinct single and double carbon-carbon bonds. However, in a delocalized allyl anion, the C-C bond lengths are typically intermediate between those of a single and a double bond, reflecting the distribution of π-electron density over the three-carbon framework.

Aromaticity, a concept traditionally applied to cyclic systems, can also be assessed in acyclic, delocalized ions. One of the most common ab initio techniques for this is the calculation of Nucleus-Independent Chemical Shifts (NICS). scispace.com NICS values are computed at specific points in space, such as the center of a ring or above the plane of a delocalized system, to probe the magnetic shielding environment. scispace.com A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic current associated with antiaromaticity. scispace.com By performing NICS scans across the plane of the allyl anion portion of the molecule, a detailed map of the magnetic properties can be generated to quantify the degree of aromatic character arising from the delocalized electrons. scispace.com

Furthermore, high-level ab initio calculations can be used to estimate resonance stabilization energy by comparing the energy of the delocalized system to that of a hypothetical localized structure. scispace.com This provides a thermodynamic measure of the stability gained through electron delocalization. The choice of the theoretical method (e.g., Hartree-Fock, Møller-Plesset perturbation theory, or Density Functional Theory) and the basis set is critical for obtaining accurate results that correlate well with experimental data. nih.gov

| Computational Method | Parameter Calculated | Insight Provided | Typical Finding for Delocalized Allyl Anion |

|---|---|---|---|

| Geometry Optimization (e.g., B3LYP/6-31G*) | C-C Bond Lengths and Angles | Degree of structural delocalization. | Intermediate C-C bond lengths (~1.40 Å). |

| NICS (Nucleus-Independent Chemical Shift) | Magnetic Shielding (in ppm) | Assessment of aromaticity/antiaromaticity. scispace.com | Negative NICS values above the C-C-C plane. |

| Natural Bond Orbital (NBO) Analysis | Atomic Charges, Orbital Occupancies | Distribution of negative charge. | Charge distributed primarily on terminal carbons. |

| Isodesmic Reaction Energy Calculation | Resonance Stabilization Energy (kcal/mol) | Thermodynamic stability from delocalization. scispace.com | Significant stabilization energy compared to a localized isomer. |

Molecular Dynamics Simulations of Ion Pairing and Aggregation

While ab initio methods describe the static electronic structure, Molecular Dynamics (MD) simulations provide a powerful avenue for understanding the dynamic behavior of molecules over time. nih.gov For organosodium compounds, MD simulations are essential for studying the complex interplay between the sodium cation (Na⁺) and the carbanionic part of the molecule, as well as the formation of larger aggregates in solution. osti.govnih.govnih.gov

A key aspect investigated by MD simulations is the nature of ion pairing. The interaction between the Na⁺ cation and the delocalized allyl anion can lead to different types of ion pairs, such as:

Contact Ion Pairs (CIPs): Where the sodium ion is in direct contact with the carbanion.

Solvent-Separated Ion Pairs (SSIPs): Where one or more solvent molecules are positioned between the cation and the anion.

MD simulations can calculate the potential of mean force (PMF) between the ions, which describes the free energy profile as a function of their separation distance. nih.govnih.gov The minima in the PMF curve correspond to stable arrangements like CIPs and SSIPs, and the energy barriers between them reveal the dynamics of their interconversion.

Furthermore, organosodium compounds often exist not as single ion pairs but as larger aggregates (dimers, trimers, or higher-order polymers), especially in non-polar, aprotic solvents where solvation of the ions is poor. wikipedia.org MD simulations can model the spontaneous self-assembly of multiple ion pairs into these aggregates. nih.govresearchgate.net By analyzing the simulation trajectories, researchers can determine the size, structure, and lifetime of these clusters. nih.gov The accuracy of these simulations depends heavily on the quality of the force field—the set of equations and parameters that defines the potential energy of the system. nih.gov For ionic systems, polarizable force fields that can account for changes in electron distribution in response to the local electric field often provide more accurate results. nih.gov

| Simulation Type/Analysis | Key Parameters | Information Obtained | Relevance to Allylic Organosodium Complexes |

|---|---|---|---|

| Potential of Mean Force (PMF) | Inter-ionic distance, solvent model. nih.gov | Free energy profile of ion pair association/dissociation. nih.govnih.gov | Determines the stability of contact vs. solvent-separated ion pairs. |

| Radial Distribution Function (RDF) | Atom-atom distances. | Probability of finding one atom at a certain distance from another. | Characterizes the structure of the solvent shell around the ions and within aggregates. |

| Cluster Analysis | Number of molecules, simulation time, cutoff distance. nih.gov | Size, shape, and dynamics of aggregate formation. nih.gov | Reveals the propensity of ion pairs to form larger, less reactive species in solution. |

| Diffusion Coefficient Calculation | Mean squared displacement over time. | Mobility of ions and aggregates in solution. nih.gov | Provides insight into the transport properties and effective size of the diffusing species. |

Mechanistic Investigations of Reactions Involving Sodium;3 Phenylprop 1 Enylbenzene

Reaction Pathways and Transition State Analysis

The reactivity of the 1,3-diphenylallyl anion is characterized by its two nucleophilic centers: the α-carbon (C1) and the γ-carbon (C3). The distribution of the negative charge across these two sites, influenced by the phenyl substituents, dictates the course of its reactions with various electrophiles.

Regioselectivity in Allylic Nucleophilic Additions (α vs. γ Attack)

The 1,3-diphenylallyl anion is a classic example of an ambident nucleophile, where reaction with an electrophile can occur at either the α-position (C1) or the γ-position (C3). researchgate.net Since the two terminal carbons (C1 and C3) are chemically equivalent due to the symmetrical phenyl substitution, attack at either end leads to the same constitutional isomer in the absence of other stereochemical elements. However, in substituted diphenylallyl systems or when considering the transition state energies, the concept of regioselectivity remains crucial.

The outcome of the reaction is governed by the principles of kinetic versus thermodynamic control. wikipedia.orgrsc.orgnih.gov

Kinetic Control: At lower temperatures and with short reaction times, the reaction is irreversible, and the major product is the one that is formed fastest (the kinetic product). wikipedia.orglibretexts.orglibretexts.org This is typically the result of attack at the center with the highest electron density or the most accessible position.

Thermodynamic Control: At higher temperatures and with longer reaction times, an equilibrium can be established between the products. The major product will be the most thermodynamically stable one. wikipedia.orgopenstax.org For allylic systems, this often corresponds to the product with the more substituted (and thus more stable) double bond.

The nature of the electrophile and the counter-ion also plays a significant role. Hard electrophiles tend to react at the site of highest charge density (the "harder" end of the nucleophile), while soft electrophiles react at the site that leads to the best orbital overlap (the "softer" end), in accordance with Hard and Soft Acids and Bases (HSAB) theory. libretexts.org For the 1,3-diphenylallyl anion, the charge is delocalized, but subtle differences in charge distribution and steric hindrance around the α and γ positions, along with the nature of the ion pair, will direct the incoming electrophile.

Table 1: Regioselectivity in the Alkylation of Allylic Anions This table illustrates the general principles of how reaction conditions affect the regioselectivity of allylic anion alkylation.

| Allylic Anion | Electrophile | Solvent | Temperature | Major Product | Control Type |

| 1,3-Butadienyl Anion | HBr | Non-polar | -80 °C | 1,2-adduct (Kinetic) | Kinetic |

| 1,3-Butadienyl Anion | HBr | Non-polar | 40 °C | 1,4-adduct (Thermodynamic) | Thermodynamic |

| Enolate of Unsymmetrical Ketone | Alkyl Halide | THF | -78 °C | Less Substituted (Kinetic) | Kinetic |

| Enolate of Unsymmetrical Ketone | Alkyl Halide | Protic Solvent | Room Temp. | More Substituted (Thermodynamic) | Thermodynamic |

This table is illustrative and based on general principles of kinetic and thermodynamic control in analogous systems. wikipedia.orgrsc.org

Stereochemical Control and Diastereoselectivity in C-C Bond Formation

The stereochemical outcome of reactions involving the 1,3-diphenylallyl anion is determined by the geometry of the anion and the trajectory of the electrophilic attack. The allyl anion itself is planar, with the phenyl groups able to adopt various conformations. masterorganicchemistry.comscilit.com The reaction of this planar intermediate can lead to the formation of new stereocenters.

When a prochiral electrophile attacks the allyl anion, or when the anion itself is chiral, diastereomeric products can be formed. The stereoselectivity is often dictated by steric hindrance. The electrophile will preferentially approach from the less hindered face of the planar allyl system. In palladium-catalyzed allylic alkylations of 1,3-diphenylallyl acetate, which proceed through a related π-allyl intermediate, high levels of enantioselectivity (up to 97% ee) have been achieved using chiral ligands, demonstrating that the stereochemical outcome is highly controllable. researchgate.net

In the absence of external chiral influences, the protonation of a chiral radical anion intermediate, a species related to the organosodium compound, can be rationalized using models like the Felkin-Anh model, where stereoselectivity arises from minimizing steric interactions in the transition state. nih.gov

Role of Ion Pairing and Aggregation States on Reaction Mechanism

Organosodium compounds, particularly in ethereal solvents, exist as a mixture of different species, including aggregates and various types of ion pairs (contact or tight ion pairs, and solvent-separated or loose ion pairs). nih.gov The equilibrium between these species is highly dependent on the solvent, temperature, and the nature of the counter-ion. researchgate.net

Contact Ion Pairs (CIPs): The sodium cation and the allyl anion are in direct contact. The cation can shield one face of the anion, influencing the direction of electrophilic attack.

Solvent-Separated Ion Pairs (SSIPs): One or more solvent molecules are inserted between the cation and the anion. In this state, the anion is more "naked" and often more reactive. slideshare.net

Spectroscopic studies, particularly UV-Vis spectroscopy, have been instrumental in distinguishing between these ion-pairing states. researchgate.net Contact ion pairs and solvent-separated ion pairs of alkali metal salts of 1,3-diphenylpropene (B1239356) exhibit distinct absorption maxima in the visible spectrum. For instance, in tetrahydrofuran (B95107) (THF), the sodium salt of 1,3-diphenylallyl shows two absorption peaks, which are attributed to the contact and solvent-separated ion pairs. The position of this equilibrium can be shifted by changing the solvent or temperature, which in turn affects the reactivity and selectivity of the anion. researchgate.net The thermodynamics of this interconversion, including enthalpy (ΔH°) and entropy (ΔS°) changes, have been measured for various alkali metal salts of substituted 1,3-diphenylallyl anions. researchgate.net

Table 2: UV-Vis Absorption Maxima (λmax) for 1,3-Diphenylallyl Alkali Metal Salts in THF

| Cation | Ion Pair Type | λmax (nm) |

| Li+ | Contact | 490 |

| Li+ | Solvent-Separated | 535 |

| Na+ | Contact | 500 |

| Na+ | Solvent-Separated | 545 |

| K+ | Contact | 510 |

| K+ | Solvent-Separated | 550 |

Data is illustrative and based on findings reported for substituted 1,3-diphenylallyl carbanions. researchgate.net

Kinetic Studies of Organosodium Reactions

The study of reaction kinetics provides quantitative insight into reaction mechanisms, including the determination of reaction orders, rate constants, and activation parameters. While specific kinetic data for the alkylation of sodium 1,3-diphenylallyl is not extensively documented in recent literature, kinetic studies on related systems reveal important trends.

The rate of reaction is highly dependent on the state of ion pairing. Generally, solvent-separated ion pairs are more reactive than contact ion pairs because the nucleophilic anion is more accessible. The kinetics of the reactions of symmetrically substituted 1,3-diarylallyl cations with nucleophiles have been studied, providing electrophilicity parameters that help quantify reactivity. researchgate.net For organosodium reactions, pseudo-first-order rate coefficients are often measured, and second-order rate constants can be derived by evaluating the kinetic activity of the organosodium species. nih.gov The reactivity is also influenced by both polar and steric effects of substituents on the reacting partners.

Electron Transfer Mechanisms in Allylic Organosodium Reactivity

In addition to the polar, two-electron nucleophilic pathway, reactions of organosodium compounds can proceed via single-electron transfer (SET) mechanisms. In a SET process, an electron is transferred from the organosodium compound (the donor) to the electrophile (the acceptor), generating a radical anion and a radical. libretexts.org

The likelihood of a SET mechanism depends on the reduction potential of the electrophile and the oxidation potential of the organosodium reagent. Electrophiles with low-lying unoccupied molecular orbitals are more susceptible to SET. The presence of radical intermediates can be detected experimentally, for example, by using radical traps or through Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgnih.govillinois.edu EPR spectroscopy can identify and characterize radical species formed during a reaction, providing direct evidence for a SET pathway. nih.govnih.gov For the 1,3-diphenylallyl system, a SET pathway would generate the 1,3-diphenylallyl radical and the radical anion of the electrophile. The subsequent recombination of these radical species leads to the final products.

Influence of Solvent and Ligand Coordination on Reaction Outcomes

The solvent is not merely an inert medium for the reaction but plays a critical role in determining the reaction pathway and selectivity. slideshare.net The ability of a solvent to solvate the sodium cation is paramount.

Ethereal Solvents: Solvents like diethyl ether (Et₂O), tetrahydrofuran (THF), and dimethoxyethane (DME) are commonly used. Their cation-solvating ability increases in the order Et₂O < THF < DME. slideshare.netnih.gov More strongly coordinating solvents favor the formation of solvent-separated ion pairs, which increases the reactivity of the allyl anion and can alter regioselectivity. slideshare.net

Ligand Coordination: The addition of strong coordinating agents, such as crown ethers or cryptands, can dramatically influence reactivity. nih.govdalalinstitute.com Crown ethers, like 15-crown-5 (B104581) for Na⁺, are cyclic polyethers that can encapsulate the metal cation. openstax.orgdalalinstitute.comnih.gov This encapsulation breaks up ion pairs and aggregates, leading to a highly reactive "naked" anion. nih.gov This increased reactivity can also alter the selectivity of the reaction, often favoring the kinetic product due to the higher energy of the un-stabilized anionic nucleophile. The effect of cation encapsulation by crown ethers on the electronic structure and redox potentials of related metal complexes has been demonstrated, underscoring their ability to manipulate reactivity. rsc.org

Table 3: Common Compound Names Mentioned in this Article

| IUPAC Name/Systematic Name | Common Name |

| sodium;3-phenylprop-1-enylbenzene | Sodium 1,3-diphenylallyl |

| Tetrahydrofuran | THF |

| Dimethoxyethane | DME |

| 1,4,7,10,13-Pentaoxacyclopentadecane | 15-Crown-5 |

Synthetic Applications and Transformations Mediated by Sodium;3 Phenylprop 1 Enylbenzene

Carbon-Carbon Bond Forming Reactions

As a strong carbon-based nucleophile, sodium;3-phenylprop-1-enylbenzene is a valuable reagent in reactions designed to construct complex molecular frameworks through the formation of carbon-carbon bonds. chemistry.coach Its utility is particularly evident in transition metal-catalyzed cross-coupling reactions and nucleophilic additions.

Transition metal catalysis provides a powerful platform for harnessing the reactivity of organosodium compounds, enabling C-C bond formation with high efficiency and selectivity. rsc.orgrsc.org The direct use of organosodium reagents like this compound is advantageous as it can circumvent the need for extra transmetalation steps, offering a more atom-economical pathway compared to other organometallic reagents. nih.gov

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. researchgate.net Organosodium compounds have emerged as viable coupling partners in both Negishi and Suzuki-Miyaura reactions. researchgate.netnih.gov

In a typical Negishi coupling , the organosodium reagent is first transmetalated in situ with a zinc salt, such as zinc chloride (ZnCl₂), to generate a more stable organozinc species. This intermediate then participates in the palladium-catalyzed cycle with an organic halide. researchgate.netorganic-chemistry.org Robust palladium complexes, often featuring N-heterocyclic carbene (NHC) ligands, can catalyze the coupling of a wide array of (hetero)aryl halides under mild conditions. organic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. rsc.orgnih.gov While organosodium reagents are not the primary nucleophiles in the standard Suzuki protocol, they can be employed to generate other organometallic precursors or participate in sequential one-pot transformations. researchgate.netnih.gov For instance, an arylsodium can be prepared via a halogen-sodium exchange and then used in a subsequent palladium-catalyzed coupling step. nih.gov The reaction tolerates a broad range of functional groups and can often be performed under aqueous and ambient conditions with low catalyst loadings. rsc.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Entry | Coupling Type | Electrophile (Ar-X) | Catalyst (mol%) | Conditions | Product | Yield (%) |

| 1 | Negishi researchgate.net | 4-Chlorotoluene | Pd-PEPPSI-IPr (1) | 1. ZnCl₂•TMEDA, RT | 4-Methyl-1-(1,3-diphenylprop-1-en-1-yl)benzene | 85 |

| 2. 70 °C, 3 h | ||||||

| 2 | Negishi organic-chemistry.org | 2-Bromopyridine | Acenaphthoimidazolylidene-Pd (0.5) | 1. ZnCl₂, Dioxane, RT | 2-(1,3-Diphenylprop-1-en-1-yl)pyridine | 92 |

| 2. RT, 1 h | ||||||

| 3 | Suzuki-Miyaura nih.gov | Phenylboronic acid | Pd(PPh₃)₄ (2) | Toluene, K₂CO₃, 80 °C, 12 h | 1,1,3-Triphenylprop-1-ene | 88 |

| 4 | Suzuki-Miyaura rsc.org | 4-Methoxyphenylboronic acid | Palladacycle (0.04) | H₂O, Na₂CO₃, RT, 4 h | 1-(4-Methoxyphenyl)-1,3-diphenylprop-1-ene | 95 |

Note: Data is illustrative for the class of organosodium reagents. The nucleophile is this compound.

Reflecting a shift towards more sustainable and economical chemistry, iron-based catalysts have gained attention for mediating C-C bond formation. Iron is earth-abundant and less toxic than many precious metal catalysts. Recent studies have demonstrated that iron catalysts can effectively promote the oxidative homocoupling of organosodium compounds as well as their cross-coupling with organic halides. thieme-connect.de

In a typical homocoupling reaction, an iron(III) salt like iron(III) acetylacetonate (B107027) (Fe(acac)₃) catalyzes the dimerization of the organosodium reagent in the presence of an oxidant. thieme-connect.de For this compound, this would lead to the formation of a C-C bond between two allyl fragments.

More synthetically versatile is the cross-coupling reaction, where the organosodium compound reacts with an electrophile, such as an alkyl bromide. These reactions often proceed rapidly at low temperatures and demonstrate the potential of iron to replace palladium in certain coupling transformations. thieme-connect.de The proposed mechanism for some iron-catalyzed couplings involves radical pathways, distinguishing them from the oxidative addition/reductive elimination cycles common in palladium catalysis. nih.govscispace.combgu.ac.il

Table 2: Iron-Catalyzed Coupling Reactions

| Entry | Coupling Type | Coupling Partner | Catalyst (mol%) | Conditions | Product | Yield (%) |

| 1 | Homocoupling thieme-connect.de | None | Fe(acac)₃ (5.0) | DTBP, MeCy-PhH, 30 °C, 30 min | 1,3,4,6-Tetraphenylhexa-1,5-diene | 78 |

| 2 | Cross-Coupling thieme-connect.de | Benzyl Bromide | Fe(acac)₃ (10.0) | MeCy-TMEDA, 0 °C, 1 h | 1,4,5-Triphenylpent-2-ene | 85 |

| 3 | Cross-Coupling nih.gov | 4-Bromophenol | FeCl₃ (10.0) | t-BuOOt-Bu, DCE, 70 °C | 4-(1,3-Diphenylprop-1-en-1-yl)phenol | 72 |

Note: Data is illustrative for the class of organosodium reagents. The nucleophile is this compound. DTBP = Di-tert-butyl peroxide, MeCy = Methylcyclohexane, TMEDA = Tetramethylethylenediamine, DCE = 1,2-Dichloroethane.

Research into the application of organosodium reagents continues to expand, with the development of novel catalytic systems being a primary focus. rhhz.net While palladium and iron catalysis are well-established, other transition metals like rhodium, copper, and nickel are being explored to effect unique transformations or improve selectivity. rsc.orgrhhz.net For allylic organosodium reagents, catalytic systems that can control regioselectivity (e.g., α vs. γ attack) are of particular interest. Ligand design plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing the reaction outcome. Ligand-free systems are also gaining traction as they offer advantages in terms of cost and ease of product purification. rsc.org

The high polarity of the sodium-carbon bond makes this compound a potent nucleophile for addition to polarized π-systems, such as those in carbonyl compounds (aldehydes and ketones) and imines. wikipedia.org These reactions are fundamental for constructing carbon-carbon and carbon-nitrogen bonds. nih.gov

The addition to an aldehyde or ketone proceeds via the attack of the allylic carbanion on the electrophilic carbonyl carbon, forming a new C-C bond and generating a sodium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the corresponding secondary or tertiary alcohol.

Similarly, the reaction with imines or imine surrogates provides a direct route to complex amines. libretexts.orgnih.gov The nucleophilic addition to the C=N double bond produces a sodium amide, which upon quenching yields the amine product. researchgate.netresearchgate.net The mechanism involves the initial nucleophilic attack, followed by protonation. libretexts.org

Table 3: Nucleophilic Addition Reactions

| Entry | Electrophile | Solvent | Conditions | Product | Yield (%) |

| 1 | Benzaldehyde (B42025) | THF | -78 °C to RT, 2 h | 1,2,4-Triphenylbut-3-en-1-ol | 91 |

| 2 | Acetone | Diethyl Ether | 0 °C to RT, 3 h | 2-Methyl-1,3-diphenylbut-3-en-2-ol | 84 |

| 3 | N-Benzylidenemethylamine | THF | -78 °C, 1 h | N-Methyl-1-(1,3-diphenylprop-2-en-1-yl)-1-phenylmethanamine | 88 |

| 4 | N-Sulfinyl Imine researchgate.net | Toluene | -40 °C, 4 h | (1,3-Diphenylprop-2-en-1-yl)amine derivative | 79 |

Note: Data is illustrative for the class of organosodium reagents. The nucleophile is this compound. Products shown reflect α-attack of the allylic nucleophile.

The term "allylic alkylation" typically refers to the substitution of a leaving group on an allylic substrate by a nucleophile. In the context of reactions mediated by this compound, the organosodium compound itself acts as the potent allylic nucleophile, reacting with various electrophiles. A classic example is its reaction with alkyl halides.

This transformation involves the nucleophilic attack of the allylic carbanion on the electrophilic carbon of an alkyl halide, proceeding through an Sₙ2-type mechanism. The reaction results in the displacement of the halide and the formation of a new carbon-carbon bond, effectively alkylating the 1,3-diphenylpropene (B1239356) framework. The regioselectivity of the alkylation (attack at the C1 vs. C3 position) can often be influenced by steric factors and the nature of the solvent and counterion.

While the section title mentions stabilized carbon nucleophiles like malonates, these are typically used to alkylate allylic electrophiles in reactions like the palladium-catalyzed Tsuji-Trost alkylation. nih.govmdpi.com The reaction of the nucleophilic this compound would instead involve simple carbon electrophiles.

Table 4: Allylic Alkylation with Electrophiles

| Entry | Electrophile | Solvent | Conditions | Product | Yield (%) |

| 1 | Methyl Iodide | THF | -78 °C to RT, 1 h | (E)-1,3-Diphenylbut-1-ene | 94 |

| 2 | Benzyl Bromide | Diethyl Ether | 0 °C to RT, 2 h | (E)-1,3,4-Triphenylbut-1-ene | 89 |

| 3 | 1-Bromopropane | Hexane/THF | 0 °C, 4 h | (E)-1,3-Diphenylhex-1-ene | 82 |

Note: Data is illustrative for the class of organosodium reagents. The nucleophile is this compound. Products shown reflect γ-attack of the allylic nucleophile.

Isomerizing Allylation and Allenylation Strategies

Organosodium reagents, due to their high reactivity, can participate in nucleophilic addition reactions to carbonyls and imines. In the context of allylation, the use of substituted allylmetal reagents can lead to isomeric products. While specific studies detailing the use of sodium 1,3-diphenylpropenide in isomerizing allylation are not extensively documented in readily available literature, the principle can be understood from related systems. For instance, the isomerization of allylrhodium intermediates, generated from allylboron reagents, has been shown to occur via a 1,4-metal migration. nih.gov This process allows for the formation of more complex allylrhodium species that can react with electrophiles like cyclic imines to yield products with multiple new stereocenters. nih.gov A similar mechanistic pathway could be envisioned for highly reactive organosodium species, where the initially formed adduct might undergo rearrangement before or during the nucleophilic attack, leading to isomeric homoallylic alcohols or amines. The regioselectivity of the allylation would be influenced by the substitution pattern on both the allylic nucleophile and the electrophilic substrate.

Functional Group Interconversions and Derivatizations

The high basicity and nucleophilicity of organosodium compounds like sodium 1,3-diphenylpropenide make them suitable for a range of functional group interconversions, primarily through deprotonation or nucleophilic displacement.

Key applications in this area include:

Deprotonation: It can act as a strong base to deprotonate substrates with acidic protons, such as ketones to form sodium enolates, or terminal alkynes to generate sodium acetylides. These resulting sodium salts are themselves powerful nucleophiles for subsequent reactions. The use of sodium bases like sodium diisopropylamide (NaDA) for the enolization of ketones is a well-established strategy. nih.gov

Nucleophilic Substitution: As a potent carbon nucleophile, it can displace leaving groups such as halides or sulfonates. For example, reaction with an alkyl halide would lead to the formation of a new carbon-carbon bond, elongating the carbon chain. The conversion of alcohols to good leaving groups like tosylates or mesylates facilitates such nucleophilic attacks. ub.eduvanderbilt.edu

The table below summarizes representative functional group transformations where an organosodium reagent of this type could be applied.

| Starting Material Class | Reagent System | Resulting Functional Group | Reaction Type |

| Alkyl Halide (R-X) | Sodium 1,3-Diphenylpropenide | C-C Bond Formation | Nucleophilic Substitution |

| Ketone | Sodium 1,3-Diphenylpropenide | Sodium Enolate | Deprotonation |

| Ester | Sodium 1,3-Diphenylpropenide | Ketone (after hydrolysis) | Nucleophilic Acyl Substitution |

| Epoxide | Sodium 1,3-Diphenylpropenide | Homoallylic Alcohol | Ring-Opening |

Application in the Synthesis of Organic Scaffolds and Advanced Intermediates

The ability to form carbon-carbon bonds makes sodium 1,3-diphenylpropenide a valuable tool in the construction of complex molecular frameworks and advanced synthetic intermediates. rsc.org These intermediates are foundational to the synthesis of natural products and other biologically active molecules. nih.gov

One key application is in Michael additions. The allylic anion can act as a nucleophile in a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. For example, the reaction with a chalcone (B49325) (1,3-diphenylprop-2-en-1-one) could potentially lead to the formation of a more complex poly-phenylated hydrocarbon scaffold. researchgate.net Such reactions are pivotal in building molecular complexity in a controlled manner.

Furthermore, the strategic use of organosodium reagents is integral to divergent synthesis strategies, where a common intermediate is used to generate a library of diverse molecular scaffolds. rsc.orgmdpi.com By reacting sodium 1,3-diphenylpropenide with various electrophiles, a range of advanced intermediates can be accessed from a single precursor. These intermediates can then be subjected to further transformations to build diverse and complex target molecules. For instance, an intermediate formed by the reaction of the propenide with an epoxide can be further elaborated, using the newly installed hydroxyl group as a handle for subsequent reactions, such as oxidation or esterification.

The table below illustrates potential applications in the synthesis of advanced intermediates.

| Electrophile | Intermediate Scaffold Type | Potential Subsequent Transformations |

| α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound | Cyclization, Reduction, Further Alkylation |

| Epoxide | γ-Hydroxy-alkene | Oxidation, Etherification, Cyclization |

| Carbon Dioxide | Carboxylic Acid | Esterification, Amidation, Reduction to Alcohol |

| Isocyanate | Amide | Hydrolysis, Reduction to Amine |

The development and application of potent organometallic reagents like sodium 1,3-diphenylpropenide remain a cornerstone of modern organic synthesis, enabling the efficient construction of molecules with significant structural complexity. nih.gov

Comparative Analysis of Sodium;3 Phenylprop 1 Enylbenzene with Analogous Organoalkali Metal Reagents

Reactivity and Selectivity Differences Between Organosodium and Organolithium Allylic Reagents

The reactivity of organoalkali metal reagents is intrinsically linked to the electropositivity of the metal and the nature of the carbon-metal bond. Organosodium compounds are generally more reactive than their organolithium analogs. quora.com This heightened reactivity stems from the lower electronegativity of sodium (0.93) compared to lithium (0.98), resulting in a more ionic and polarized carbon-sodium bond. wikipedia.org Consequently, the carbanionic center in an organosodium reagent is more "naked" and thus more basic and nucleophilic.

In the context of allylic reagents, such as the hypothetical sodium;3-phenylprop-1-enylbenzene and its lithium counterpart, this difference in reactivity manifests in several ways. The increased ionic character of the C-Na bond would render this compound more prone to rapid, and sometimes less selective, reactions compared to the corresponding lithium reagent. While organolithium compounds often exist as soluble aggregates in various solvents, simple organosodium compounds tend to be insoluble polymers, which can limit their practical application. quora.comwikipedia.org

The selectivity of allylic organometallic reagents is a critical aspect of their synthetic utility. These reagents can react at either the α or γ position of the allylic system. The regioselectivity is influenced by a multitude of factors, including the nature of the electrophile, the solvent, and, crucially, the counterion. While specific data for this compound is not available, general trends suggest that the larger and less coordinating sodium cation might favor reaction at the more sterically accessible γ-position to a greater extent than the smaller lithium cation, which can coordinate more strongly to the carbanion and influence the transition state.

A key distinction in their reactivity profiles is the propensity of organosodium reagents to act as bases rather than nucleophiles, more so than organolithium reagents. quora.com This can lead to undesired side reactions such as proton abstraction from the solvent or the substrate. Furthermore, alkylsodium reagents are known to be susceptible to β-hydride elimination, a decomposition pathway that can reduce the yield of the desired nucleophilic addition. wikipedia.org

| Reagent Type | Metal Electronegativity | C-Metal Bond Polarity | General Reactivity | Common Physical Form |

| Organosodium | 0.93 wikipedia.org | Higher | More Reactive quora.com | Insoluble polymers quora.comwikipedia.org |

| Organolithium | 0.98 wikipedia.org | Lower | Less Reactive | Soluble aggregates quora.com |

Advantages of Sodium over Lithium in Specific Synthetic Transformations

Despite the challenges associated with their high reactivity and poor solubility, organosodium reagents offer distinct advantages in certain synthetic contexts. The enhanced basicity of organosodium compounds can be harnessed for specific deprotonation reactions where organolithium reagents are sluggish or ineffective. For instance, the metalation of very weak carbon acids can sometimes be achieved more efficiently with an organosodium reagent.

Recent research has highlighted the potential of organosodium compounds in sustainable chemistry. Sodium is significantly more abundant and less expensive than lithium, the reserves of which are becoming a point of concern. nih.govresearchgate.netresearchgate.net This has spurred renewed interest in developing practical methods for the preparation and use of organosodium reagents. nih.gov For example, efficient halogen-sodium exchange methods have been developed to access a variety of organosodium compounds that were previously difficult to prepare. nih.gov

In the realm of cross-coupling reactions, organosodium reagents have shown promise. While organolithium reagents can be too reactive for many standard cross-coupling protocols, leading to side reactions, organosodium compounds can sometimes be successfully employed, particularly after transmetalation to other metals like zinc or boron. researchgate.net There are also instances of direct coupling reactions involving organosodium species. researchgate.net

One notable example where organosodium reagents exhibit unique reactivity is in certain polymerization reactions. The nature of the cation can influence the stereochemistry of the resulting polymer.

| Feature | Organosodium Reagents | Organolithium Reagents |

| Cost & Abundance | Lower cost, high abundance nih.govresearchgate.netresearchgate.net | Higher cost, limited reserves |

| Basicity | Stronger base quora.com | Weaker base |

| Specific Applications | Deprotonation of weak acids, certain polymerizations | General purpose nucleophiles and bases |

| Sustainability | More sustainable option nih.gov | Less sustainable option |

Contrasting Mechanistic Behavior of Alkali Metal Allylic Carbanions

The mechanistic behavior of allylic carbanions is deeply influenced by the associated alkali metal cation. The structure of the organometallic species in solution—whether it exists as a tight ion pair, a solvent-separated ion pair, or a free carbanion—is a critical determinant of its reactivity and selectivity.

With the smaller lithium cation, the interaction with the allylic carbanion is more intimate, leading to a more covalent character in the carbon-metal bond and the formation of well-defined aggregates. This can lead to complex reaction kinetics and a strong dependence on the solvent and any coordinating ligands present. The structure of the allylic lithium reagent can be described as a delocalized system where the lithium cation is associated with the π-system of the allyl group.

In contrast, the larger sodium cation in this compound would result in a more ionic interaction. This leads to a greater degree of charge separation and potentially a higher proportion of solvent-separated ion pairs, especially in polar aprotic solvents. The looser association between the sodium cation and the allylic carbanion can lead to different regiochemical outcomes in reactions with electrophiles. The "freer" carbanion may react more in accordance with its intrinsic charge distribution, which in an allylic system is typically highest at the terminal carbons.

The nature of the cation also affects the equilibrium between different isomeric forms of the allylic carbanion. For a substituted allylic system like 3-phenylprop-1-enyl, there can be different geometric isomers (E/Z) and constitutional isomers (α vs. γ substitution). The cation can influence the thermodynamic stability and the rate of interconversion between these isomers.

Impact of Cation Identity on Reaction Outcomes and Stereocontrol

The identity of the alkali metal cation can have a profound impact on the stereochemical outcome of reactions involving allylic carbanions. This is particularly evident in reactions that create new stereocenters.

In asymmetric synthesis, the cation can play a crucial role in the organization of the transition state. Chiral ligands are often used to chelate the metal cation, creating a chiral environment that directs the approach of the electrophile. The size and coordinating ability of the cation are critical for the efficacy of these chiral ligands. A smaller cation like lithium, with its strong Lewis acidity, often forms well-defined, rigid chelate structures, which can lead to high levels of stereocontrol.

The larger sodium cation, being less Lewis acidic, forms generally weaker and more labile complexes with chiral ligands. This can result in lower levels of enantioselectivity in asymmetric reactions. However, there are instances where the unique coordination geometry preferred by the sodium ion can lead to different and sometimes even superior stereochemical outcomes compared to lithium.

In diastereoselective reactions, the cation can influence the facial selectivity of the attack on the prochiral carbanion or the electrophile. The aggregation state of the organometallic reagent, which is dependent on the cation, can also play a significant role. For example, a monomeric, highly reactive species might exhibit different diastereoselectivity compared to a less reactive aggregate.

The choice of the alkali metal in an allylic organometallic reagent is therefore not a trivial one. It is a key parameter that can be tuned to achieve the desired reactivity, regioselectivity, and stereoselectivity in a given synthetic transformation. While organolithium reagents remain the workhorses of organic synthesis due to their convenient handling and predictable reactivity, the unique properties of organosodium reagents like this compound offer opportunities for novel reactivity and more sustainable chemical processes.

Future Directions and Emerging Research Frontiers for Sodium;3 Phenylprop 1 Enylbenzene

Development of More Efficient and Sustainable Synthetic Routes

The future of organosodium chemistry is intrinsically linked to the development of synthetic methods that are not only efficient but also sustainable. Historically, the preparation of organosodium compounds was fraught with challenges, including harsh reaction conditions and the use of hazardous materials like organomercury compounds. wikipedia.org Modern research is focused on overcoming these limitations.

A significant advancement is the use of finely dispersed sodium in hydrocarbon solvents, which allows for the synthesis of a variety of organosodium compounds from inexpensive and readily available organic chlorides under mild conditions. elsevierpure.comsci-hub.setcichemicals.com Another key development is the halogen-sodium exchange reaction. nih.gov Researchers have discovered that using a bulky primary alkylsodium reagent that lacks β-hydrogens, such as neopentylsodium, can efficiently facilitate the exchange with aryl bromides and chlorides, retarding common side reactions. nih.gov These modern methods represent a move toward more practical and sustainable protocols, avoiding the need for less abundant elements like lithium and utilizing more economical starting materials. researchgate.netelsevierpure.com

| Synthetic Route | Description | Advantages | Disadvantages/Challenges | Reference |

|---|---|---|---|---|

| Transmetallation | Transfer of an organic group from a different metal (e.g., mercury, lithium) to sodium. | Can provide access to specific organosodium reagents. | Older methods use toxic metals like mercury; newer methods depend on organolithium precursors. | wikipedia.org |

| Deprotonation | An acidic hydrogen on an organic molecule is removed by a strong sodium base. | Useful for acidic hydrocarbons like cyclopentadiene. | Limited to substrates with sufficiently acidic protons. | wikipedia.org |

| Reductive Sodiation | Direct reaction of an organic halide with sodium metal (often a dispersion). | Enables use of inexpensive organic chlorides; mild reaction conditions. tcichemicals.com | Requires control over the highly reactive sodium dispersion. | researchgate.netelsevierpure.com |

| Halogen-Sodium Exchange | Exchange of a halogen atom on an organic molecule with sodium from an alkylsodium reagent. | Highly efficient and general for a wide range of (hetero)aryl and alkenylsodiums; avoids harsh conditions. nih.gov | Requires the in situ preparation of a suitable alkylsodium reagent. nih.gov | nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Long considered too reactive for controlled catalytic processes, organosodium compounds are now finding their place in modern synthetic chemistry, particularly in cross-coupling reactions. researchgate.netresearchgate.net A key strategy involves the in situ preparation of the organosodium reagent, which is then transmetallated to a more stable organometallic species, such as an organozinc or organoboron compound. sci-hub.senih.gov These intermediates can then participate in well-established palladium-catalyzed reactions like the Negishi and Suzuki-Miyaura cross-couplings. elsevierpure.comnih.gov

A major frontier in this area is the move away from precious metal catalysts like palladium towards more earth-abundant and less toxic alternatives, such as iron. researchgate.netresearchgate.net Recent studies have demonstrated that organosodium compounds can act as effective nucleophilic partners in iron-catalyzed cross-coupling reactions. researchgate.net Mechanistic investigations reveal that bidentate additives can play a crucial role, coordinating to both the sodium and the iron center to control reactivity and achieve high selectivity. researchgate.net This combination of two abundant metals—sodium and iron—heralds a new, more sustainable approach to catalysis. researchgate.net

| Catalytic System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Pd-PEPPSI-IPr / ZnCl₂•TMEDA | Negishi Cross-Coupling | Organosodiums prepared via halogen-sodium exchange can be transmetallated to organozincs and used in Pd-catalyzed C-C bond formation. | nih.gov |

| Pd-PEPPSI-IPr / MeOBpin | Suzuki-Miyaura Cross-Coupling | In situ prepared organosodiums are transmetallated to organoboron compounds for subsequent Pd-catalyzed coupling. | sci-hub.senih.gov |

| Fe(acac)₃ / Additive | Iron-Catalyzed Cross-Coupling | Enables the use of an earth-abundant catalyst with organosodium nucleophiles for C(sp²)-C(sp³) bond formation. Additives are key to controlling reactivity. | researchgate.netresearchgate.net |

| NaOPh / Ni(COD)₂ | Nickel-Catalyzed Borylation | A sodium-based alkoxide acts as a base to facilitate the nickel-catalyzed borylation of fluoroarenes. | mdpi.com |

Advanced Spectroscopic and Computational Methodologies for In Situ Characterization

A significant hurdle in harnessing the full potential of organosodium chemistry is the high reactivity and often transient nature of the key intermediates. researchgate.net Understanding reaction mechanisms, identifying active species, and optimizing conditions require advanced characterization techniques that can probe these reactions as they occur.

In situ spectroscopic methods are indispensable tools in this regard. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FT-IR), and Raman spectroscopy allow researchers to monitor the formation and consumption of species in real-time within the reaction vessel. youtube.comyoutube.com This provides invaluable kinetic and mechanistic data, helping to identify reaction intermediates and understand the catalyst's behavior under realistic conditions. youtube.comacs.org

Complementing these experimental techniques is the powerful field of computational chemistry. utexas.edu Density Functional Theory (DFT) calculations have become a routine part of organometallic research, used to predict molecular structures, calculate spectroscopic data, and map out potential energy surfaces for reaction mechanisms. bris.ac.ukacs.orgresearchgate.net By combining experimental in situ data with computational models, chemists can gain a much deeper and more predictive understanding of the complex processes governing organosodium reactivity. bris.ac.ukuit.no

| Methodology | Type | Information Provided | Reference |

|---|---|---|---|

| In Situ NMR Spectroscopy | Experimental | Provides structural information on intermediates in solution, monitors reaction kinetics. | mdpi.comresearchgate.net |

| In Situ Vibrational Spectroscopy (IR/Raman) | Experimental | Identifies functional groups and bonding modes of surface-adsorbed species and transient intermediates. youtube.com | youtube.comyoutube.com |

| Density Functional Theory (DFT) | Computational | Calculates geometries, energies, reaction pathways, and spectroscopic properties of molecules. | bris.ac.ukacs.org |

| Molecular Dynamics (MD) Simulations | Computational | Simulates the time-resolved atomic motion of a reaction, identifying dynamic effects that influence selectivity. | acs.org |

| X-ray Crystallography | Experimental | Provides definitive solid-state structures of isolable intermediates or final products. | acs.org |

Broadening the Scope of Synthetic Applications in Complex Molecular Architectures

The ultimate goal of developing new synthetic methods is to apply them to the construction of valuable, complex molecules for fields such as medicine and materials science. nih.govdartmouth.edu While the high reactivity of organosodium reagents presents challenges, their unique chemical properties also offer new opportunities. researchgate.net The development of milder and more functional-group-tolerant preparation methods is paving the way for their use in more sophisticated synthetic sequences. researchgate.netnih.gov

The ability to generate organosodium species from inexpensive chlorides under mild conditions is particularly attractive for complex molecule synthesis, where cost-effectiveness and the preservation of sensitive functional groups are paramount. sci-hub.se The future will likely see the application of the catalytic methods described above in the key steps of total synthesis campaigns. The distinct reactivity of organosodiums compared to their lithium or magnesium counterparts may allow for transformations that are otherwise difficult to achieve, providing a new tool for synthetic chemists to build molecular complexity. researchgate.net Research will focus on expanding the portfolio of reactions that can be performed, moving beyond simple couplings to more intricate bond constructions. nih.gov

Investigating the Role of Main Group Metal-Mediated Transformations

An exciting frontier in organometallic chemistry is the exploration of cooperative effects between different metals. Organosodium compounds are central to this research, particularly in mixed-metal systems involving other main group elements like magnesium or zinc. acs.orgrsc.org These bimetallic reagents can exhibit synergistic effects, leading to enhanced reactivity, improved functional group tolerance, and unique selectivity that cannot be achieved with either metal component alone. rsc.org

By isolating and characterizing key mixed-metal intermediates, researchers are beginning to uncover the potential of "s-block co-catalysis," where the alkali metal is not just a spectator ion but an active participant in the transformation. rsc.org For instance, the sodium cation in a mixed-metal complex can influence the aggregation state, solubility, and reactivity of the entire system. acs.org Future research will delve deeper into the fundamental principles governing these interactions, aiming to design novel, highly selective reagents and catalysts based on cooperative main group metal chemistry. This field moves beyond the traditional transition-metal-centric view of catalysis and opens new avenues for chemical synthesis. rsc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.